Naphtho[1,2-c][1,2,5]thiadiazole
Description
Contextualizing Fused 1,2,5-Thiadiazoles within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. Among these, sulfur-nitrogen heterocycles, and specifically 1,2,5-thiadiazoles, represent an important class of compounds with diverse applications. nih.gov Fused 1,2,5-thiadiazoles are characterized by the annulation of a 1,2,5-thiadiazole (B1195012) ring to another aromatic or heteroaromatic system. This fusion significantly influences the electronic structure and properties of the resulting molecule.
The 1,2,5-thiadiazole ring is known for its high aromaticity and thermal stability. chemicalbook.com When fused to other ring systems, it often acts as an electron-accepting unit, a property that is crucial for the design of materials with specific electronic functionalities. The parent 1,2,5-thiadiazole is a colorless liquid that is soluble in water and various organic solvents. chemicalbook.com The introduction of fused rings can, however, alter these physical properties.
Historical Development and Early Research Perspectives on Fused Thiadiazole Systems
The chemistry of 1,2,5-thiadiazoles has been a subject of study for many years, with early research focusing on their synthesis and fundamental reactivity. acs.orgacs.org A general and efficient method for the synthesis of fused nih.govtandfonline.comresearchgate.netthiadiazoles has been developed, which involves the annulation of the thiadiazole ring to pyridine (B92270) and benzene (B151609) cycles using sulfur monochloride. researchgate.net Much of the initial interest in these compounds was driven by their unique structural features and the desire to understand the impact of the sulfur-nitrogen ring on the properties of the fused aromatic system.
Early investigations laid the groundwork for the future application of these compounds in more advanced fields. For instance, the synthesis of various fused heterocycles containing the 1,3,4-thiadiazole (B1197879) ring system has been reported, highlighting the versatility of thiadiazole chemistry. tandfonline.com While distinct from the 1,2,5-isomer, this early work on related fused systems contributed to the broader understanding of thiadiazole-containing polycyclic compounds.
Significance of the Naphtho[1,2-c]nih.govtandfonline.comresearchgate.netthiadiazole Scaffold in Contemporary Research
In recent years, the naphtho[1,2-c] nih.govtandfonline.comresearchgate.netthiadiazole scaffold has emerged as a key component in the development of advanced organic materials. Its significance lies in its ability to serve as a building block for high-performance semiconducting polymers and non-fullerene acceptors in organic solar cells. nih.govelsevierpure.comrsc.orgconsensus.app The electron-deficient nature of the naphthothiadiazole core makes it an excellent π-acceptor, a desirable characteristic for applications in organic electronics. tandfonline.com
Derivatives of naphtho[1,2-c] nih.govtandfonline.comresearchgate.netthiadiazole have been synthesized and their photophysical and electrochemical properties investigated. For example, a series of naphtho[2,3-c] nih.govtandfonline.comresearchgate.netthiadiazole (NTD) derivatives have been shown to exhibit both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these materials can be tuned by modifying the aryl substituents at the 4,9-position of the NTD chromophore. rsc.org
Furthermore, the introduction of a naphtho[2,3-c] nih.govtandfonline.comresearchgate.netthiadiazole unit into dipolar dyes has been shown to narrow the HOMO/LUMO gap, extending the electronic absorption into the near-infrared region, which is beneficial for applications in dye-sensitized solar cells. researchgate.net Research has also focused on the synthesis of diborylated naphtho[1,2-c:5,6-c′]bis nih.govtandfonline.comresearchgate.netthiadiazole, a versatile precursor for creating donor-acceptor copolymers with potential for high performance in electronic devices. elsevierpure.comrsc.orgconsensus.app
The table below summarizes key research findings on various derivatives of naphtho[1,2-c] nih.govtandfonline.comresearchgate.netthiadiazole and related fused thiadiazole systems, highlighting their properties and potential applications.
| Compound/System | Key Findings | Potential Applications |
| Naphtho[1,2-c:5,6-c′]bis nih.govtandfonline.comresearchgate.netthiadiazole (NTz)-based non-fullerene acceptors | Substituents on the thiophene (B33073) unit can tune the molecular properties, including HOMO/LUMO energy levels. nih.govacs.org | Organic Solar Cells (OSCs) nih.govacs.org |
| Naphtho[2,3-c] nih.govtandfonline.comresearchgate.netthiadiazole (NTD) derivatives | Exhibit ambipolar transporting properties with high hole and electron mobilities and tunable emission colors. rsc.org | Light-emitting materials, organic field-effect transistors |
| Naphtho[2,3-c] nih.govtandfonline.comresearchgate.netthiadiazole in dipolar dyes | Narrows the HOMO/LUMO gap, extending electronic absorption. researchgate.net | Dye-sensitized solar cells (DSSCs) |
| 5,10-Diborylated naphtho[1,2-c:5,6-c′]bis nih.govtandfonline.comresearchgate.netthiadiazole | A ready-to-use precursor for the synthesis of high-performance semiconducting polymers. elsevierpure.comrsc.orgconsensus.app | High-performance semiconducting polymers |
| Fused nih.govtandfonline.comresearchgate.netThiadiazoles | A general method for annulation to pyridine and benzene cycles has been developed. researchgate.net | Synthesis of novel heterocyclic systems |
| Thiazole and benzofused systems | Show promise in combating antibiotic resistance by targeting bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov | Antibacterial agents |
| Thiadiazolopyrimidine derivatives | Exhibit cytotoxic and antiquorum-sensing activities. nih.gov | Anticancer and antibacterial agents |
| Triazolo-thiadiazole derivatives | Possess potent antimicrobial and antifungal properties. nih.gov | Antimicrobial and antifungal agents |
Structure
3D Structure
Properties
CAS No. |
233-68-1 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
benzo[g][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C10H6N2S/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H |
InChI Key |
OVUYEFLHMIBQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NSN=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Naphtho 1,2 C 1 2 3 Thiadiazole
Strategies for the Synthesis of the Core Naphtho[1,2-c]rsc.orgrsc.orgwikipedia.orgthiadiazole System
The construction of the fused naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole ring system is typically achieved through cyclization reactions on pre-existing naphthalene (B1677914) frameworks. The choice of precursors and reagents dictates the efficiency and outcome of the synthesis.
A prominent method for synthesizing the naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole core involves the reaction of 1-naphthol (B170400) with a sulfur-nitrogen source. thieme-connect.de This approach takes advantage of the reactive nature of the naphthol to facilitate the annulation of the thiadiazole ring. The reaction typically proceeds by heating 1-naphthol with a suitable sulfur-nitrogen reagent in a solvent like toluene, leading to the formation of the "bent" naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole isomer. thieme-connect.de This regioselectivity is driven by the preservation of the aromaticity of both benzene (B151609) rings within the naphthalene structure. thieme-connect.de
Similarly, naphthoquinones serve as valuable precursors for the synthesis of related dione (B5365651) derivatives. For instance, the reaction of 1,4-naphthoquinone (B94277) with a mixture of a carbamate (B1207046) (like methyl carbamate), thionyl chloride, and pyridine (B92270) in a refluxing solvent such as benzene can produce naphtho[2,3-c] rsc.orgrsc.orgwikipedia.orgthiadiazole-4,9-dione in good yields. thieme-connect.de This one-pot procedure is believed to involve the in-situ generation of the reactive species, thiazyl chloride (NSCl). thieme-connect.de
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| 1-Naphthol | Tetrasulfur Tetranitride (S₄N₄) | Naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole | 84 | thieme-connect.de |
| 1,4-Naphthoquinone | Methyl carbamate, SOCl₂, Pyridine | Naphtho[2,3-c] rsc.orgrsc.orgwikipedia.orgthiadiazole-4,9-dione | 75 | thieme-connect.de |
Sulfur-nitrogen transfer reagents are essential for the construction of the thiadiazole ring. Tetrasulfur tetranitride (S₄N₄) is a commonly used reagent for this purpose, despite its explosive nature requiring careful handling. thieme-connect.de When refluxed with 1-naphthol in toluene, S₄N₄ effectively facilitates the cyclization to yield naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole. thieme-connect.de
Trithiazyl trichloride, another key reagent, is also employed in the synthesis of fused 1,2,5-thiadiazoles from various aromatic and heteroaromatic precursors. thieme-connect.dehw.ac.uk Its reaction with indoles and pyrroles, for example, proceeds via electrophilic attack followed by cyclization and elimination. thieme-connect.de While specific examples of its direct use with naphthalene precursors to form the parent naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole are less detailed in the provided context, its utility in forming fused thiadiazole systems is well-established. thieme-connect.de Other related reagents like 1,2,4,3,5-trithiadiazolium dichloride (S₃N₂Cl₂) and 1,2,4,6,3,5,7-tetrathiatriazepinium chloride (S₄N₃Cl) are also effective in fusing thiadiazole rings onto quinones. thieme-connect.de
Synthesis of Naphtho[1,2-c]rsc.orgrsc.orgwikipedia.orgthiadiazole Derivatives
The functionalization of the naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole core is crucial for tuning its properties for applications in materials science. Various methodologies have been developed to introduce substituents and extend the conjugated system.
Direct borylation has emerged as a powerful tool for the functionalization of naphtho[1,2-c:5,6-c′]bis rsc.orgrsc.orgwikipedia.orgthiadiazole. This method allows for the introduction of boronic acid ester groups, which are versatile handles for subsequent cross-coupling reactions. rsc.orgelsevierpure.comresearchmap.jpresearchgate.net For example, the direct borylation of the parent heterocycle has been successfully used to develop 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis rsc.orgrsc.orgwikipedia.orgthiadiazole, a key precursor for high-performance semiconducting polymers. rsc.orgelsevierpure.comresearchmap.jpresearchgate.net
Halogenation, particularly bromination, of naphtho rsc.orgrsc.orgwikipedia.orgthiadiazole derivatives is another important functionalization strategy. For instance, the bromination of naphtho[2,3-c] rsc.orgrsc.orgwikipedia.orgthiadiazole-4,9-dione using N-bromosuccinimide in sulfuric acid can lead to mono-, di-, tri-, and tetrabromo derivatives depending on the reaction conditions. researchgate.net These halogenated derivatives serve as key intermediates for further synthetic modifications. researchgate.netmdpi.com
Although direct chloromethylation has been shown to be a viable functionalization method for the 1,2,5-thiadiazole (B1195012) ring, which was previously considered resistant to electrophilic substitution, specific examples on the naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole core are not extensively detailed in the provided search results. thieme-connect.dersc.org
Suzuki cross-coupling reactions are widely utilized to synthesize extended π-conjugated systems based on the naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole scaffold. rsc.orgnih.govrsc.org The borylated derivatives, such as 5,10-diborylated naphtho[1,2-c:5,6-c′]bis rsc.orgrsc.orgwikipedia.orgthiadiazole, are excellent substrates for these palladium-catalyzed reactions, allowing for the construction of donor-acceptor copolymers with promising semiconducting properties. rsc.orgelsevierpure.com
Stille cross-coupling is another powerful palladium-catalyzed reaction for forming carbon-carbon bonds. wikipedia.org This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org In the context of naphtho rsc.orgrsc.orgwikipedia.orgthiadiazole chemistry, Stille reactions have been employed to synthesize π-spacer–acceptor–π-spacer type compounds from dibrominated naphtho[2,3-c] rsc.orgrsc.orgwikipedia.orgthiadiazole-4,9-dione, demonstrating higher yields compared to other cross-coupling methods for these specific structures. researchgate.net
| Derivative | Reaction Type | Reagents | Product Application | Reference |
| Naphtho[1,2-c:5,6-c′]bis rsc.orgrsc.orgwikipedia.orgthiadiazole | Direct Borylation | B₂(pin)₂, [Ir(cod)(OMe)]₂, dtbpy | Precursor for semiconducting polymers | rsc.orgelsevierpure.comresearchmap.jpresearchgate.net |
| 5,10-Diborylated Naphtho[1,2-c:5,6-c′]bis rsc.orgrsc.orgwikipedia.orgthiadiazole | Suzuki Coupling | Aryl halides, Pd catalyst | Donor-acceptor copolymers | rsc.orgelsevierpure.com |
| Dibromonaphtho[2,3-c] rsc.orgrsc.orgwikipedia.orgthiadiazole-4,9-dione | Stille Coupling | Organostannanes, Pd catalyst | π-spacer–acceptor–π-spacer compounds | researchgate.net |
The oxidation of the sulfur and nitrogen atoms in the thiadiazole ring offers a pathway to modify the electronic properties of the heterocyclic system. The sulfur atom in 1,2,5-thiadiazoles can be readily oxidized using mild oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA) to form nonaromatic thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.dechemicalbook.com
Synthetic strategies towards 1,2,5-thiadiazole 1,1-dioxides generally involve either the oxidation of a pre-existing thiadiazole ring or the condensation of α-diketones with sulfamide. nih.govsemanticscholar.org The oxidation of C=N bonds in a 1,2,5-thiadiazole 1,1-dioxide with mCPBA can lead to the formation of bis-oxaziridine derivatives. mdpi.comresearchgate.net While the general principles of forming N-oxides and S,S-dioxides of 1,2,5-thiadiazoles are established, specific documented examples of these oxidations on the parent naphtho[1,2-c] rsc.orgrsc.orgwikipedia.orgthiadiazole are not prevalent in the provided results. However, the synthesis of N-oxide derivatives of related fused systems like benzo[1,2-c]1,2,5-oxadiazole N-oxide has been described. nih.gov
Reactivity and Chemical Transformations of the Naphtho[1,2-c]nih.govthieme-connect.dersc.orgthiadiazole Moiety
The naphtho[1,2-c] nih.govthieme-connect.dersc.orgthiadiazole scaffold, which merges a naphthalene system with the electron-deficient 1,2,5-thiadiazole ring, exhibits a unique chemical reactivity profile. This profile is governed by the aromatic stability of the naphthalene core and the electronic properties of the heterocyclic moiety. The chemical transformations of this system are crucial for the development of advanced materials and complex molecular architectures.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the naphtho[1,2-c] nih.govthieme-connect.dersc.orgthiadiazole system towards substitution reactions is dictated by the electronic nature of the fused rings. The 1,2,5-thiadiazole ring is strongly electron-withdrawing, which deactivates the fused aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).
Electrophilic Substitution: Direct electrophilic substitution on the carbocyclic portion of the naphthothiadiazole core is generally challenging due to the deactivating effect of the fused thiadiazole ring. thieme-connect.de However, functionalization can be achieved under specific conditions, often involving organometallic intermediates. For instance, the doubly fused analogue, naphtho[1,2-c:5,6-c′]bis nih.govthieme-connect.dersc.orgthiadiazole, can undergo direct borylation, an electrophilic substitution reaction that installs boryl groups onto the aromatic core, creating versatile synthetic precursors.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic system makes it susceptible to SNAr reactions, particularly when a good leaving group is present on the naphthalene ring. nih.govlibretexts.org This pathway is a powerful tool for introducing a variety of functional groups. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon, forming a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org This methodology has been applied to synthesize derivatives of the related benzo[c] nih.govthieme-connect.dersc.orgthiadiazole system, where a nitro group further activates the ring towards substitution by nucleophiles like amines and phenoxides. mdpi.com
Palladium-catalyzed cross-coupling reactions, which are mechanistically distinct but achieve a formal substitution, are also extensively used to functionalize halo-substituted naphthothiadiazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, as demonstrated in the synthesis of complex nonfullerene acceptors where substituted thiophene (B33073) units are coupled to a naphtho[1,2-c:5,6-c′]bis nih.govthieme-connect.dersc.orgthiadiazole core. nih.gov
Table 1: Examples of Substitution Reactions on Naphtho nih.govthieme-connect.dersc.orgthiadiazole and Related Systems
| Starting Material | Reagent(s) | Reaction Type | Product | Source(s) |
|---|---|---|---|---|
| 5-Chloro-4-nitrobenzo[c] nih.govthieme-connect.dersc.orgthiadiazole | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, Et₃N | Nucleophilic Aromatic Substitution (SNAr) | 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] nih.govthieme-connect.dersc.orgthiadiazole | mdpi.com |
| 5-Amino-4-nitrobenzo[c] nih.govthieme-connect.dersc.orgthiadiazole | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Nucleophilic Aromatic Substitution (SNAr) | N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] nih.govthieme-connect.dersc.orgthiadiazol-5-amine | mdpi.com |
Oxidation and Reduction Pathways of the Sulfur Atom
The sulfur atom in the 1,2,5-thiadiazole ring is a key site for chemical modification, readily undergoing both oxidation and reduction, which significantly alters the electronic properties and geometry of the molecule.
Oxidation: The sulfur atom can be easily oxidized using common laboratory oxidants. nih.gov Mild oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) can convert the sulfur atom first to a sulfoxide (B87167) (S-oxide) and then, with further oxidation, to a sulfone (S,S-dioxide). thieme-connect.dechemicalbook.com This oxidation process transforms the planar, aromatic thiadiazole ring into a nonaromatic system. thieme-connect.de The resulting sulfonyl group (>SO₂) is a very strong electron-withdrawing group, which enhances the electron-accepting capabilities of the molecule. nih.gov The successful synthesis of acenaphtho[1,2-c] nih.govthieme-connect.dersc.orgthiadiazole 8,8-dioxide confirms that this transformation is applicable to naphtho-fused systems. nih.gov
Reduction: The naphtho[1,2-c] nih.govthieme-connect.dersc.orgthiadiazole moiety can be reduced both chemically and electrochemically. The electron-deficient nature of the system, especially in its doubly fused form (naphtho[1,2-c:5,6-c′]bis nih.govthieme-connect.dersc.orgthiadiazole), facilitates reduction. Electrochemical studies show that these systems can undergo two-step reductions, indicating the formation of stable radical anions and dianions. nih.gov The presence of electron-withdrawing substituents on the periphery can make the reduction even more favorable. nih.gov While the ring is stable towards mild reducing agents, more powerful reagents can lead to reductive cleavage of the entire heterocyclic ring. thieme-connect.de
Table 2: Oxidation and Reduction Reactions of the Thiadiazole Sulfur
| Substrate Family | Reagent(s)/Method | Transformation | Product Type | Source(s) |
|---|---|---|---|---|
| 1,2,5-Thiadiazoles | m-CPBA (1 equiv.) | Sulfur Oxidation | 1,2,5-Thiadiazole 1-oxide | thieme-connect.dechemicalbook.com |
| 1,2,5-Thiadiazoles | m-CPBA (>1 equiv.) | Sulfur Oxidation | 1,2,5-Thiadiazole 1,1-dioxide | thieme-connect.denih.gov |
| Naphtho[1,2-c:5,6-c′]bis nih.govthieme-connect.dersc.orgthiadiazole derivatives | Cyclic Voltammetry | Electrochemical Reduction | Radical Anion / Dianion | nih.gov |
Ring-Opening and Ring Cleavage Reactions for Difunctional System Synthesis
The 1,2,5-thiadiazole ring, despite its general stability, can be strategically opened or cleaved under specific conditions to generate valuable difunctionalized synthons. thieme-connect.de These reactions typically involve breaking the N-S and/or C-C bonds of the heterocycle.
Reductive Cleavage: As mentioned previously, the use of potent reducing agents can cleave the thiadiazole ring. This reductive desulfurization process breaks the nitrogen-sulfur bonds and reduces the carbon-nitrogen double bonds, ultimately yielding a 1,2-diamine. thieme-connect.de For the naphtho[1,2-c] nih.govthieme-connect.dersc.orgthiadiazole system, this reaction would produce a 1,2-diaminonaphthalene (B43638) derivative, a versatile building block for the synthesis of other heterocyclic systems.
Oxidative Cleavage: Under more aggressive oxidizing conditions than those used for S-oxidation, the entire ring can be cleaved. This oxidative degradation can break the carbon-carbon bond of the thiadiazole moiety to afford a 1,2-dione. thieme-connect.de
Photochemical and Thermal Cleavage: The stability of the thiadiazole ring can also be overcome by photochemical or thermal energy. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) is known to undergo slow photochemical degradation, leading to the extrusion of sulfur and the formation of two molecules of benzonitrile. thieme-connect.dechemicalbook.com This suggests that UV irradiation of naphtho[1,2-c] nih.govthieme-connect.dersc.orgthiadiazole could potentially lead to the corresponding dicyanonaphthalene. Furthermore, the S,S-dioxide derivatives are known to decompose at elevated temperatures, liberating sulfur dioxide (SO₂) and producing dinitriles.
Table 3: Ring-Opening and Cleavage Reactions
| Substrate Family | Conditions | Transformation | Product Type | Source(s) |
|---|---|---|---|---|
| 1,2,5-Thiadiazoles | Strong Reducing Agents | Reductive Ring Cleavage | 1,2-Diamine | thieme-connect.de |
| 1,2,5-Thiadiazoles | Aggressive Oxidizing Agents | Oxidative Ring Cleavage | 1,2-Dione | thieme-connect.de |
| 3,4-Diphenyl-1,2,5-thiadiazole | Photochemical Irradiation | Photodegradation | Benzonitrile | thieme-connect.dechemicalbook.com |
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Advanced Spectroscopic Analyses for Naphtho[1,2-c]rsc.orgrsc.orgrsc.orgthiadiazole and its Derivatives
Spectroscopic analysis is a cornerstone for characterizing the naphtho rsc.orgrsc.orgrsc.orgthiadiazole system. Techniques ranging from vibrational and electronic spectroscopy to nuclear magnetic resonance provide complementary information, painting a comprehensive picture of the molecule's identity and electronic landscape.
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups and characterizing the bonding within naphtho[1,2,c] rsc.orgrsc.orgrsc.orgthiadiazole and its analogues. The spectra of these compounds are distinguished by characteristic absorption bands corresponding to the vibrations of the fused aromatic system and the thiadiazole ring.
For the related 1,2,5-thiadiazole (B1195012) heterocycle, distinct infrared (IR) bands are key identifiers. nih.gov Specifically, the C=N stretching vibrations within the thiadiazole ring are typically observed in the 1600–1550 cm⁻¹ region. nih.gov In more complex derivatives, these C=N stretching signals have been noted between 1613 cm⁻¹ and 1643 cm⁻¹. mdpi.com The analysis of benzo[1,2-c;4,5-cʹ]bis rsc.orgrsc.orgrsc.orgthiadiazole (BBT) hybrids also reveals characteristic peaks, such as the ν(C≡C) vibration when alkynyl linkers are present. researchgate.net These vibrational signatures are crucial for confirming the successful synthesis and structural integrity of new derivatives. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used alongside experimental data to assign these vibrational modes accurately. nih.gov
Table 1: Typical Infrared (IR) Absorption Bands for Thiadiazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C=N Stretch (in thiadiazole ring) | 1600–1550 | nih.gov |
| C=N Stretch (in derivatives) | 1613–1643 | mdpi.com |
| S=O Stretch (in dioxide derivatives) | 1350–1280 and 1170–1100 | nih.gov |
Electronic spectroscopy provides profound insights into the frontier molecular orbitals (HOMO and LUMO) and the photophysical properties of naphtho[1,2-c] rsc.orgrsc.orgrsc.orgthiadiazole derivatives. The fusion of the naphthalene (B1677914) and thiadiazole rings creates a donor-acceptor (D-A) type structure that governs its optical behavior.
The introduction of a naphtho[2,3-c] rsc.orgrsc.orgrsc.orgthiadiazole (NTD) unit into a molecular framework has been shown to significantly narrow the HOMO/LUMO gap, leading to electronic absorption that extends into the visible region, sometimes beyond 650 nm. researchgate.net For derivatives of the isomeric naphtho[1,2-c:5,6-c′]bis rsc.orgrsc.orgrsc.orgthiadiazole (NTz), the main absorption bands are observed around 500 nm, attributed primarily to the HOMO-LUMO transition. acs.org The absorption and emission properties are highly tunable by modifying the aryl substituents on the core structure. rsc.orgrsc.org This tunability allows for the rational design of materials with specific colors, from yellow to red. rsc.org
Many naphtho rsc.orgrsc.orgrsc.orgthiadiazole derivatives exhibit strong fluorescence. rsc.org For instance, derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) can show orange-red fluorescence with emission maxima exceeding 600 nm in polar solvents. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is often large in these systems, which is a beneficial property for optical applications. nih.gov
Table 2: Photophysical Properties of Selected Naphtho rsc.orgrsc.orgrsc.orgthiadiazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State | Reference |
|---|---|---|---|---|
| NTz-TH-Np | ~500 | - | CHCl3 | acs.org |
| NTz-TF-Np | ~500 | - | CHCl3 | acs.org |
| 4,9-di(biphenyl-4-yl)naphtho[2,3-c] rsc.orgrsc.orgrsc.orgthiadiazole | - | Yellow-Red Emission | - | rsc.org |
| Naphtho[2,3-d]thiazole-4,9-dione derivatives | >450 | >600 | Polar Solvents | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of naphtho[1,2-c] rsc.orgrsc.orgrsc.orgthiadiazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR spectra, the protons on the naphthalene core typically appear as multiplets in the aromatic region, with their precise chemical shifts and coupling patterns being sensitive to the substitution pattern. For the parent 1,2,5-thiadiazole ring, which lacks protons, ¹H NMR is not directly informative about the heterocycle itself. nih.gov However, for derivatives, the protons on substituent groups provide critical structural data. researchgate.net
¹³C NMR spectroscopy is particularly valuable for characterizing the carbon framework. For related 1,2,5-thiadiazole 1,1-dioxide systems, the carbon signals from the heterocyclic ring appear in the 150–170 ppm range. nih.gov In various substituted 1,2,4-triazole (B32235) derivatives containing a naphthyl group, the carbon atoms of the naphthalene ring show characteristic signals across the aromatic region, which are essential for confirming the structure. researchgate.net The combination of ¹H, ¹³C, and often 2D NMR techniques (like COSY and HSQC) allows for the complete and precise assignment of all atoms in the molecular structure.
Table 3: Representative ¹³C NMR Chemical Shift Ranges for Thiadiazole-Related Structures
| Ring System | Carbon Type | Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| 1,2,5-Thiadiazole 1,1-Dioxide | Heterocyclic Carbons | 150–170 | nih.gov |
| 1,2,5-Thiadiazole | Heterocyclic Carbons | 130–160 | nih.gov |
| Naphthyl Group in Derivatives | Aromatic Carbons | 105-140 | researchgate.net |
Crystallographic Studies and Molecular Geometry
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of molecules in the solid state. These studies are vital for understanding molecular conformation, intermolecular interactions, and crystal packing, which profoundly influence the material's bulk properties.
Single crystal X-ray diffraction has been successfully used to determine the structures of several naphtho rsc.orgrsc.orgrsc.orgthiadiazole derivatives. rsc.orgrsc.org For example, the crystal structures of 4-(2,2-diphenylvinyl)phenyl-substituted and biphenyl-substituted naphtho[2,3-c] rsc.orgrsc.orgrsc.orgthiadiazole have been reported, providing crucial information on their molecular conformation and intermolecular arrangements. rsc.orgrsc.org
The structure of the closely related acenaphtho[1,2-c]-1,2,5-thiadiazole has also been determined by X-ray analysis, revealing a planar molecule. rsc.org Crystallographic data for derivatives typically include the crystal system, space group, unit cell parameters, and atomic coordinates, which together define the precise geometry and packing in the solid state. rsc.orgmdpi.com This information is fundamental for establishing structure-property relationships, for instance, by correlating molecular packing with charge transport properties in organic electronic devices. rsc.org
Table 4: Crystallographic Data for a Naphtho[2,3-c] rsc.orgrsc.orgrsc.orgthiadiazole Derivative (Compound 1)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₀H₃₄N₂S | rsc.org |
| Molecular Weight | 694.85 | rsc.org |
| Crystal System | Triclinic | rsc.org |
| Space Group | P1 | rsc.org |
| a (Å) | 6.0191(11) | rsc.org |
| b (Å) | 9.059(2) | rsc.org |
| c (Å) | 17.191(6) | rsc.org |
| α (°) | 100.69(2) | rsc.org |
| β (°) | 95.305(19) | rsc.org |
| γ (°) | 91.741(15) | rsc.org |
| Volume (ų) | 916.1(4) | rsc.org |
Compound 1 is 4-(2,2-diphenylvinyl)phenyl-substituted NTD.
Detailed analysis of bond lengths and angles from high-resolution crystal structures offers deep insights into the electronic structure and aromaticity of the fused system. In acenaphtho[1,2-c]-1,2,5-thiadiazole, the bond lengths within the thiadiazole ring were determined to be approximately 1.63 Å for S–N and 1.31 Å for C–N, with the N–S–N bond angle being 99.4°. rsc.org The C-C bond connecting the acenaphthylene (B141429) and thiadiazole moieties was 1.42 Å. rsc.org
In broader studies of 1,2,5-thiadiazole dioxides, it has been shown that bond lengths can serve as markers for the valence state of the molecule. nih.gov For instance, the C-C and C=N bonds within the five-membered ring show the largest changes upon one-electron reduction to the radical anion form. nih.gov This sensitivity of bond lengths to the electronic state is critical for understanding redox processes and the nature of charge carriers in these materials. The planarity of the fused ring system, confirmed by crystallography, is a key indicator of a delocalized π-electron system, which is essential for many of its applications in organic electronics.
Table 5: Key Bond Lengths and Angles in Acenaphtho[1,2-c]-1,2,5-thiadiazole
| Bond / Angle | Length (Å) / Degrees (°) | Reference |
|---|---|---|
| S–N | 1.63 | rsc.org |
| C–N | 1.31 | rsc.org |
| C–C (fused) | 1.42 | rsc.org |
| ∠ N–S–N | 99.4 | rsc.org |
Examination of Intermolecular Interactions and Solid-State Packing Architectures
A thorough review of published scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no specific experimental data on the single-crystal X-ray diffraction, intermolecular interactions, or solid-state packing architecture for the compound Naphtho[1,2-c] rsc.orgresearchgate.netnih.govthiadiazole.
While research exists for related derivatives and isomers, such as Naphtho[2,3-c] rsc.orgresearchgate.netnih.govthiadiazole and Naphtho[1,2-c:5,6-c]bis rsc.orgresearchgate.netnih.govthiadiazole, this information cannot be extrapolated to describe the specific packing motifs of the title compound. Crystal packing is highly sensitive to minor changes in molecular geometry, and thus, data from isomers or substituted analogs are not directly applicable.
Consequently, a detailed analysis of π-stacking distances, hydrogen bonding, or other non-covalent interactions, along with corresponding data tables for bond lengths, angles, and intermolecular contacts for Naphtho[1,2-c] rsc.orgresearchgate.netnih.govthiadiazole, cannot be provided at this time. Further experimental research, involving the successful growth of a single crystal and subsequent X-ray diffraction analysis, would be required to elucidate these structural features.
Computational and Theoretical Investigations of Naphtho 1,2 C 1 2 3 Thiadiazole
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical methods are fundamental to predicting the behavior of molecules at the atomic and electronic levels. By solving approximations of the Schrödinger equation, these techniques can determine molecular geometries, energies, and the distribution of electrons.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. uci.edu It is used to investigate the electronic ground state of molecules, providing crucial information about their geometry, stability, and electronic properties. uci.educhemrxiv.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it feasible to study large systems. dtic.mil
In the study of thiadiazole-containing compounds, DFT is employed to optimize molecular geometries and analyze structural parameters. nih.gov For instance, in derivatives of the related 1,2,5-thiadiazole (B1195012) 1,1-dioxide, DFT has been used to analyze how bond lengths within the heterocycle change upon reduction to a radical anion. nih.gov While specific DFT studies on the parent Naphtho[1,2-c] nih.govrsc.orgarxiv.orgthiadiazole are not extensively detailed in the literature, the methodology is widely applied to its isomers and more complex derivatives used in materials science. For example, DFT calculations on naphtho[2,3-c] nih.govrsc.orgarxiv.orgthiadiazole-4,9-dione derivatives have been performed to understand their electronic structure and reactivity. researchgate.net
To understand how molecules interact with light, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that addresses this need. rsc.org It is a powerful method for calculating the energies of electronic excitations, which correspond to the absorption of light. uci.edursc.org By applying a time-dependent perturbation (like an oscillating electric field from light), TD-DFT can predict the absorption spectra of molecules. uci.edudtic.mil
This method is instrumental in the design of materials for organic electronics, such as solar cells and LEDs. For derivatives like those of naphtho- and anthra-quinone, TD-DFT has been used to investigate how intramolecular proton transfer affects electronic excitations. mdpi.com In the broader context of organic dyes containing the Naphtho[2,3-c] nih.govrsc.orgarxiv.orgthiadiazole (NTD) unit, TD-DFT is crucial for predicting their absorption spectra and understanding their performance in dye-sensitized solar cells. researchgate.net The accuracy of TD-DFT calculations can be benchmarked against experimental data, making it a reliable predictive tool for the photophysical properties of these complex systems. rsc.orgchemrxiv.org
Molecular Orbital Analysis and Frontier Orbital Energetics (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy level relates to the ability to donate an electron, while the LUMO level indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the energy required for electronic excitation and is a key parameter in determining the optical and electronic properties of a material.
Computational methods, particularly DFT, are routinely used to calculate the energies and spatial distributions of these orbitals. For π-conjugated systems based on the Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgarxiv.orgthiadiazole (NTz) core, it has been shown that the HOMO and LUMO energy levels can be finely controlled by the choice of substituent groups. nih.gov This tuning is critical for optimizing the performance of non-fullerene acceptors in organic solar cells. nih.gov Similarly, studies on Naphtho[2,3-c] nih.govrsc.orgarxiv.orgthiadiazole (NTD) derivatives show that introducing the NTD unit distinctly narrows the HOMO-LUMO gap, shifting the electronic absorption to longer wavelengths. researchgate.net
Table 1: Frontier Orbital Energies of Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgarxiv.orgthiadiazole-Based Acceptors
This table presents the HOMO and LUMO energy levels for different non-fullerene acceptors, demonstrating the effect of substituents on the thiophene (B33073) linker. Data is derived from electrochemical measurements, which are often correlated with DFT calculations. The HOMO-LUMO gap is calculated from these values.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| NTz-TH-Np | -6.04 | -3.73 | 2.31 |
| NTz-TF-Np | -6.11 | -3.78 | 2.33 |
| NTz-Thex-Np | -5.99 | -3.70 | 2.29 |
| NTz-Teh-Np | -5.96 | -3.68 | 2.28 |
| Data sourced from a study on Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgarxiv.orgthiadiazole derivatives. nih.gov |
Prediction of Spectroscopic Signatures and Photophysical Behavior
Computational methods are highly effective at predicting how molecules interact with light, encompassing absorption and emission properties. TD-DFT is the primary tool for simulating UV-visible absorption spectra, providing information on the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength). rsc.orgmdpi.com These predictions are vital for designing molecules with specific colors or light-harvesting capabilities.
For example, in a series of novel polymers based on Naphtho[1,2-c:5,6-c′]bis( nih.govrsc.orgarxiv.orgthiadiazole), the resulting materials were found to be narrow-bandgap polymers, a property crucial for their successful application in polymer solar cells with high efficiency. nih.govcapes.gov.br Theoretical calculations on Naphtho[2,3-c] nih.govrsc.orgarxiv.orgthiadiazole derivatives have shown that the emission color can be adjusted by changing the aryl substituents at the 4,9-positions of the chromophore. rsc.org Such computational insights allow for the rational design of molecules with tailored photophysical properties, reducing the need for extensive trial-and-error synthesis. rsc.org
Table 2: Photophysical Properties of Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgarxiv.orgthiadiazole-Based Acceptors in CHCl₃ Solution
This table shows the experimental maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) for a series of related acceptor molecules in solution. These experimental values are what theoretical methods like TD-DFT aim to predict.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| NTz-TH-Np | 498 | 32,800 |
| NTz-TF-Np | 500 | 30,100 |
| NTz-Thex-Np | 502 | 30,800 |
| NTz-Teh-Np | 502 | 32,400 |
| Data sourced from a study on Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgarxiv.orgthiadiazole derivatives. nih.gov |
Simulation of Charge Transport Mechanisms and Reorganization Energies
In the field of organic electronics, the efficiency of charge transport (the movement of electrons and holes) through the material is a critical performance parameter. Computational models are used to simulate these mechanisms and predict charge mobility. A key parameter in these simulations is the reorganization energy (λ), which quantifies the energy required for a molecule's geometry to relax after a charge is added or removed. arxiv.org A lower reorganization energy is generally desirable for efficient charge transport.
DFT calculations are the standard method for computing reorganization energies. arxiv.org For a series of light-emitting Naphtho[2,3-c] nih.govrsc.orgarxiv.orgthiadiazole derivatives, theoretical calculations showed that different substituted versions had similar reorganization energies for both holes and electrons. rsc.org This similarity suggested that the materials would exhibit ambipolar charge transport properties, meaning they can effectively transport both positive and negative charges, a finding that was confirmed experimentally. rsc.org These simulations, which combine DFT with molecular dynamics, provide a powerful framework for predicting the charge transport properties of new organic semiconductor materials before they are synthesized. arxiv.org
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction pathway. This provides a detailed understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
While specific mechanistic studies on the parent Naphtho[1,2-c] nih.govrsc.orgarxiv.orgthiadiazole are scarce in the reviewed literature, computational methods have been applied to understand the reactivity of its isomers and derivatives. For instance, investigations into the bromination of naphtho[2,3-c] nih.govrsc.orgarxiv.orgthiadiazole-4,9-dione utilized quantum-mechanical calculations to understand reaction pathways and product stability. researchgate.net In a broader context, computational studies on the reactions of 1,2,3-thiadiazoles have elucidated mechanisms such as cascade processes and rearrangements, showcasing the power of these theoretical tools in synthetic chemistry. mdpi.com These methods can predict the feasibility of a proposed reaction, explain observed product distributions, and guide the development of new synthetic routes.
Advanced Applications of Naphtho 1,2 C 1 2 3 Thiadiazole in Functional Materials
Design Principles for Naphtho[1,2-c]researchgate.netresearchgate.netnih.govthiadiazole-Based Functional Materials
The design of functional materials incorporating the naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole moiety hinges on fundamental principles of electronic structure control. By strategically combining this unit with other molecular components, researchers can fine-tune the material's properties for specific applications.
Naphtho[1,2-c:5,6-c']bis researchgate.netresearchgate.netnih.govthiadiazole (often abbreviated as NTz or NT) is a powerful electron-deficient, or electron-accepting, unit used in the synthesis of π-conjugated systems. researchgate.netnih.gov Its electron-withdrawing capability stems from the two fused 1,2,5-thiadiazole (B1195012) rings integrated into the naphthalene (B1677914) core. acs.orgnih.gov This structure is an evolution of the widely used 2,1,3-benzothiadiazole (B189464) (BT) acceptor. Compared to BT, the enlarged, planar aromatic structure of NT facilitates stronger interchain packing and can enhance charge carrier mobility in polymeric systems. acs.orgnih.gov
The strong electron-accepting nature of the NT unit effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. rsc.org This characteristic is crucial for creating materials with narrow energy gaps and for ensuring efficient charge separation in electronic devices. acs.orgnih.gov The introduction of fluorine atoms to the naphthothiadiazole core can further enhance its electron-accepting character. researchgate.net This strategic incorporation makes NT and its derivatives potent building blocks for nonfullerene acceptors and high-performance polymers in organic electronics. researchgate.netnih.gov
The combination of an electron-donating (donor) unit and an electron-accepting (acceptor) unit within a single conjugated polymer is a cornerstone of modern organic electronics design. In this donor-acceptor (D-A) architecture, naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole serves as a potent acceptor unit. acs.orgnih.govnih.gov This arrangement creates an intramolecular charge-transfer effect, which is responsible for the material's broad absorption profile, often extending into the near-infrared region. researchgate.net
By systematically pairing the NT acceptor with various donor units, researchers can tune the resulting polymer's electronic properties, including its energy levels, absorption spectrum, bandgap, and charge carrier mobility. nih.gov Common donor units copolymerized with NT include:
Carbazole (B46965) (Cz)
Alkylidene fluorene (AF)
Benzodithiophene (BDT) nih.gov
For instance, D-A polymers based on an NT acceptor and a BDT donor have shown significantly improved photovoltaic performance compared to analogous polymers using a simpler BT acceptor. acs.orgnih.gov The NT-based polymers exhibit red-shifted absorption spectra and higher hole mobilities while maintaining suitable HOMO energy levels, leading to higher power conversion efficiencies in solar cells. acs.org This ability to fine-tune properties through the selection of the donor unit makes the D-A strategy a powerful tool for developing bespoke materials for specific optoelectronic applications. rsc.orgnih.gov
Optoelectronic Applications
The versatile electronic properties of naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole derivatives have led to their successful implementation in a variety of optoelectronic devices, from light-emitting diodes to solar cells and transistors.
Derivatives of naphtho[2,3-c] researchgate.netresearchgate.netnih.govthiadiazole (NTD) have been developed as a new class of light-emitting materials that possess both high fluorescence quantum yields and effective carrier-transporting properties. rsc.org A key design feature is the absence of a strong donor group in the molecular structure, which helps to suppress intermolecular dipole-dipole interactions and concentration quenching, common issues that can reduce the efficiency of OLEDs. rsc.org The emission color of these NTD derivatives can be adjusted by changing the aryl substituents at the 4,9-positions of the NTD core. rsc.org
Furthermore, donor-acceptor-donor (D-A-D) chromophores using a naphthothiadiazole core have been synthesized for OLED applications. One such material, TPECNz, demonstrated deep red fluorescence and was found to be an ambipolar material, capable of transporting both electrons and holes. beilstein-journals.org An OLED device fabricated with this material achieved a maximum external quantum efficiency (EQE) of 3.32%. beilstein-journals.org
Naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole has been extensively used as an electron-accepting unit in D-A conjugated polymers for high-performance polymer solar cells. acs.orgnih.gov Its incorporation leads to polymers with low bandgaps, broad optical absorption, and high charge mobility, all of which are critical for efficient solar energy conversion. acs.orgnih.gov
Bulk-heterojunction (BHJ) solar cells, which blend a donor polymer with an acceptor material (like a fullerene derivative or a nonfullerene acceptor), have shown significant performance gains when using NT-based polymers. For example, a polymer named PBDT-DTNT, which combines a benzodithiophene donor with an NT acceptor, achieved a power conversion efficiency (PCE) of 6.00%, a substantial improvement over the 2.11% PCE of its counterpart made with a benzothiadiazole (BT) acceptor. acs.orgnih.gov Another polymer, PF-C12NT, reached a PCE of 6.51%. nih.gov More recently, novel narrow-bandgap polymers based on the NT unit have been designed that achieve PCEs over 10% and even 11% in thick-film devices, demonstrating their potential for practical, large-scale production. nih.govfudan.edu.cn
The table below summarizes the performance of several representative PSCs incorporating naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole-based polymers.
| Polymer Name | Donor Unit | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-DTNT | Benzodithiophene (BDT) | PC71BM | 0.84 | 11.27 | 63.0 | 6.00 | acs.orgnih.gov |
| PF-C12NT | Fluorene (F) | PC71BM | 0.87 | 12.19 | 61.36 | 6.51 | nih.gov |
| NT812 | Thieno[3,2-b]thiophene (BTTT) | PC71BM | N/A | N/A | N/A | >10 | researchgate.netnih.gov |
| PNTT-H | Thiophene (B33073) | PC71BM | N/A | N/A | N/A | >11 | fudan.edu.cn |
Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.
Materials capable of transporting both holes and electrons, known as ambipolar materials, are highly desirable for simplifying the architecture of complex organic circuits. Naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole derivatives have been shown to exhibit excellent ambipolar charge transport properties. rsc.orgnih.gov
One derivative, synthesized via a Suzuki cross-coupling reaction, demonstrated balanced high mobilities, with an electron mobility (μe) of 1.7 x 10⁻³ cm²/(V·s) and a hole mobility (μh) of 1.9 x 10⁻³ cm²/(V·s) as measured by the time-of-flight technique. nih.gov Theoretical calculations have shown that certain NTD derivatives have similar reorganization energies for both holes and electrons, facilitating ambipolar transport as charges can hop between adjacent NTD chromophores. rsc.org For example, a 4-(2,2-diphenylvinyl)phenyl-substituted NTD derivative showed remarkably high hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. rsc.org This balanced and high-mobility charge transport makes these materials promising candidates for use in OTFTs and other advanced electronic components. rsc.orgnih.gov
The table below details the charge transport properties of select Naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole derivatives.
| Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique | Reference |
| NTD Derivative | 1.9 x 10⁻³ | 1.7 x 10⁻³ | Time-of-Flight (TOF) | nih.gov |
| 4-(2,2-diphenylvinyl)phenyl-substituted NTD (1) | 7.16 x 10⁻⁴ | 6.19 x 10⁻⁴ | N/A | rsc.org |
| Biphenyl-substituted NTD (3) | Ambipolar | Ambipolar | N/A | rsc.org |
| 2-naphthalene-substituted NTD (5) | Ambipolar | Ambipolar | N/A | rsc.org |
| TPECNz | 4.42 x 10⁻⁶ | 1.50 x 10⁻⁵ | MIS device | beilstein-journals.org |
MIS: Metal-Insulator-Semiconductor
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
| Naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole | Naphtho[1,2-c] researchgate.netresearchgate.netnih.govthiadiazole |
| NT / NTz | Naphtho[1,2-c:5,6-c']bis researchgate.netresearchgate.netnih.govthiadiazole |
| NTD | Naphtho[2,3-c] researchgate.netresearchgate.netnih.govthiadiazole |
| BT | 2,1,3-Benzothiadiazole |
| F | Fluorene |
| Cz | Carbazole |
| AF | Alkylidene fluorene |
| BDT | Benzodithiophene |
| PBDT-DTNT | Poly[benzo[1,2-b:4,5-b']dithiophene-alt-naphtho[1,2-c:5,6-c']bis researchgate.netresearchgate.netnih.govthiadiazole] |
| PF-C12NT | Poly[9,9-didodecylfluorene-alt-naphtho[1,2-c:5,6-c']bis researchgate.netresearchgate.netnih.govthiadiazole] |
| NT812 | Copolymer of 2,5-bis(3-octylthiophen-2-yl)thieno[3,2-b]thiophene and Naphtho[1,2-c:5,6-c']bis researchgate.netresearchgate.netnih.govthiadiazole |
| PNTT-H | High molecular weight polymer of Thiophene and Naphtho[1,2-c:5,6-c']bis researchgate.netresearchgate.netnih.govthiadiazole |
| TPECNz | A Donor-Acceptor-Donor chromophore with a naphthothiadiazole core and tetraphenylethylene/carbazole units |
| PC₇₁BM | nih.govnih.gov-Phenyl-C₇₁-butyric acid methyl ester |
Structure-Property Relationships in Naphtho[1,2-c]nih.govrsc.orgacs.orgthiadiazole-Based Materials
The performance of materials derived from Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole is intrinsically linked to their molecular structure. By strategically modifying the core structure, researchers can fine-tune the material's properties to suit specific applications.
Influence of Substituents on Electronic and Photophysical Properties
The electronic and photophysical characteristics of Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole derivatives can be precisely controlled by the introduction of various substituent groups. nih.govacs.org The electron-withdrawing or electron-donating nature of these substituents directly impacts the frontier molecular orbital energy levels (HOMO and LUMO), which in turn governs the material's absorption and emission properties. nih.govacs.org
For instance, attaching electron-withdrawing groups, such as fluorine atoms, to the thiophene linker in a Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgacs.orgthiadiazole (NTz)-based nonfullerene acceptor leads to a blue-shift in the absorption spectrum. acs.org Conversely, the introduction of electron-donating alkyl substituents results in a red-shift. acs.org These modifications allow for the fine-tuning of the material's light-harvesting capabilities. nih.govacs.org
The strategic placement of substituents can also influence the solubility and film-forming properties of the resulting materials. For example, the use of dihexyl-substituted fluorene units on the nitrogen atom of a naphthalimide (Np) terminal unit in an NTz-based acceptor was found to ensure adequate solubility. nih.gov
The table below summarizes the effect of different substituents on the photophysical and electrochemical properties of selected Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgacs.orgthiadiazole-based acceptors.
| Compound | Substituent on Thiophene | λabs (nm) in CHCl3 | ε (M-1cm-1) | EHOMO (eV) | ELUMO (eV) |
| NTz-TH-Np | Hydrogen | 500 | 4.1 x 104 | -6.16 | -3.58 |
| NTz-TF-Np | Fluorine | 495 | 4.0 x 104 | -6.29 | -3.65 |
| NTz-Thex-Np | Hexyl | 505 | 4.2 x 104 | -6.12 | -3.55 |
| NTz-Teh-Np | Ethylhexyl | 506 | 4.3 x 104 | -6.15 | -3.56 |
| Data sourced from ACS Omega acs.org |
Impact of Molecular Design on Charge Carrier Mobility and Device Performance
The molecular design of Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole-based materials plays a critical role in determining their charge carrier mobility and, consequently, their performance in electronic devices. acs.orgnih.govnih.govresearchgate.net Factors such as the planarity of the molecular structure, intermolecular interactions, and the degree of crystallinity significantly influence how efficiently charges are transported through the material. acs.org
For example, the introduction of an acetylene (B1199291) linker in a Naphtho[1,2-c:5,6-c′]bis nih.govrsc.orgacs.orgthiadiazole (NTz) system was shown to maintain the planarity of the π-conjugated structure, leading to delocalization of the LUMO and a lowered LUMO energy level. nih.gov This, in turn, can enhance electron transport.
In a series of Naphtho[2,3-c] nih.govrsc.orgacs.orgthiadiazole (NTD) derivatives, compounds with specific aryl substituents at the 4,9-positions exhibited ambipolar transporting properties with nearly identical hole and electron mobilities. rsc.orgrsc.org Notably, a 4-(2,2-diphenylvinyl)phenyl-substituted NTD derivative demonstrated exceptionally high hole and electron mobilities of 7.16 × 10−4 and 6.19 × 10−4 cm2 V−1 s−1, respectively. rsc.org Theoretical calculations suggest that this is due to similar reorganization energies for holes and electrons, facilitating hopping between adjacent NTD chromophores. rsc.org
The design of donor-acceptor copolymers incorporating the Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) (NT) unit has also proven to be an effective strategy for improving device performance. The NT unit, with its two fused 1,2,5-thiadiazole rings, helps to lower the band gap, enhance interchain packing, and improve the charge mobility of the resulting polymer. acs.orgnih.govsigmaaldrich.cn This has led to the development of polymer solar cells with significantly improved power conversion efficiencies. acs.orgnih.gov For instance, a polymer based on NT (PBDT-DTNT) exhibited a power conversion efficiency of 6.00%, a substantial improvement over a similar polymer based on 2,1,3-benzothiadiazole (PBDT-DTBT), which showed an efficiency of 2.11%. acs.orgnih.gov
The following table presents the charge carrier mobilities of selected Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole-based materials.
| Compound | Hole Mobility (μh) (cm2 V-1 s-1) | Electron Mobility (μe) (cm2 V-1 s-1) |
| 4-(2,2-diphenylvinyl)phenyl-substituted NTD (1) | 7.16 × 10-4 | 6.19 × 10-4 |
| Biphenyl-substituted NTD (3) | Ambipolar | Ambipolar |
| 2-naphthalene-substituted NTD (5) | Ambipolar | Ambipolar |
| NTz-Np | - | 1.6 × 10-5 |
| PBDT-DTNT | 1.2 × 10-3 | - |
| PF-C12NT | 3.5 × 10-4 | - |
| PCz-C12NT | 2.8 × 10-4 | - |
| PAF-C12NT | 4.1 × 10-4 | - |
| PBDT-C12NT | 5.2 × 10-4 | - |
| Data compiled from Journal of Materials Chemistry, ResearchGate, and Chemistry - An Asian Journal rsc.orgnih.govresearchgate.net |
Control of Emission Characteristics (e.g., Wavelength Tuning, Fluorescence Quantum Yield)
The emission properties of Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole derivatives, including the emission wavelength and fluorescence quantum yield, can be effectively controlled through molecular design. rsc.orgrsc.org By carefully selecting substituents and modifying the molecular architecture, it is possible to achieve a wide range of emission colors and high fluorescence efficiencies.
In a series of Naphtho[2,3-c] nih.govrsc.orgacs.orgthiadiazole (NTD) derivatives, the emission color was found to be adjustable by varying the aryl substituents at the 4,9-positions of the NTD chromophore. rsc.orgrsc.org This allows for the creation of materials that emit light from yellow to pure red. rsc.org Importantly, these derivatives exhibit strong fluorescence, with quantum yields all above 0.40. rsc.org One derivative, in particular, showed a high fluorescence quantum yield of up to 0.95 in a chloroform (B151607) solution. rsc.org
The absence of a strong donor group in the molecular structure of these NTD derivatives effectively suppresses intermolecular dipole-dipole interactions and concentration quenching, which contributes to their high fluorescence quantum yields. rsc.orgrsc.org
A deep-red fluorophore based on a D-A-D (donor-acceptor-donor) structure, incorporating Naphtho[2,3-c] nih.govrsc.orgacs.orgthiadiazole (Nz) as the acceptor and carbazole as the donor, has been developed. beilstein-archives.org This design strategy effectively reduces the bandgap, leading to red-shifted absorption and emission wavelengths. beilstein-archives.org The resulting compound, TPECNz, exhibits a strong deep-red emission at 648 nm with an exceptionally high fluorescence quantum yield of 96%. beilstein-archives.org
The table below showcases the emission characteristics of various Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole derivatives.
| Compound | Emission Max (nm) in Toluene | Fluorescence Quantum Yield (Φ) in Toluene |
| NTD Derivative 1 | 585 | 0.52 |
| NTD Derivative 2 | 560 | 0.41 |
| NTD Derivative 3 | 572 | 0.55 |
| NTD Derivative 4 | 598 | 0.63 |
| NTD Derivative 5 | 578 | 0.48 |
| TPECNz | 648 (in THF) | 0.96 (in THF) |
| Data sourced from Journal of Materials Chemistry and Beilstein Archives rsc.orgbeilstein-archives.org |
Advanced Material Architectures and Frameworks
The versatility of Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole allows for its incorporation into more complex and highly ordered material architectures, leading to enhanced functionalities and performance.
Integration into Conjugated Polymers and Copolymers
Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole and its derivatives are excellent building blocks for the synthesis of conjugated polymers and copolymers with tailored properties for various optoelectronic applications. acs.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.govelsevierpure.com The strong electron-accepting nature of the Naphtho[1,2-c:5,6-c]bis nih.govrsc.orgacs.orgthiadiazole (NT) unit makes it a key component in donor-acceptor type copolymers. acs.orgnih.govnih.gov
The integration of the NT unit into polymer backbones leads to materials with low bandgaps, which is advantageous for applications such as polymer solar cells as it allows for broader absorption of the solar spectrum. acs.orgnih.govnih.gov The systematic tuning of the energy levels, absorption spectra, and carrier mobilities of these polymers can be achieved by pairing the NT acceptor with different donor units like fluorene, carbazole, and benzodithiophene. nih.gov
For example, a series of donor-acceptor copolymers based on an NT acceptor and various donors bridged by a bithiophene spacer were synthesized, all of which exhibited good photovoltaic performance with power conversion efficiencies exceeding 3%. nih.gov One of the most successful examples is the copolymer PBDT-DTNT, which demonstrated a power conversion efficiency of 6.00% in a polymer solar cell. acs.orgnih.gov More recently, a novel NT-based narrow-bandgap π-conjugated polymer has achieved remarkable power conversion efficiencies of over 10%. nih.gov
Furthermore, the introduction of multiple vinyl linkages in an NT-based polymer, PNztDTV, resulted in a material with excellent ambipolar performance in organic field-effect transistors, exhibiting hole and electron mobilities up to 1.0 and 0.4 cm2 V–1 s–1, respectively, despite its relatively low crystallinity. acs.org This highlights the potential of these materials for flexible electronics. acs.org
Incorporation into Metal-Organic Frameworks (MOFs)
The functionalization of organic linkers with Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole units has opened up new avenues for the design of metal-organic frameworks (MOFs) with unique properties. mdpi.comresearchgate.netrsc.org These thiadiazole-based MOFs have shown promise in applications such as luminescent sensing and photocatalysis. mdpi.comrsc.org
A strongly luminescent Zr(IV)-based MOF with a UiO-68 topology was synthesized using a π-conjugated, thiadiazole-functionalized ligand, 4,4′-(benzo[c] nih.govrsc.orgacs.orgthiadiazole-4,7-diyl)dibenzoic acid (H2BTDB). mdpi.com This MOF exhibits an emission band at 510 nm upon excitation at 370 nm, attributed to an intraligand π–π* transition. mdpi.com
In another example, a cobalt-based MOF, JNU-207, was constructed using a thiadiazole-functionalized photosensitizing ligand. rsc.org The introduction of the cobalt cluster resulted in extended visible-light absorption, suppressed electron-hole recombination, and enhanced reactive oxygen species (ROS) generation efficiency. rsc.org These improved photochemical properties led to superior performance in the photocatalytic oxidative coupling of benzylamines and tertiary anilines with maleimides compared to its zinc-based isostructural counterpart. rsc.org
The use of 1,2,5-thiadiazole-3,4-dicarboxylate as a short, rigid linker has led to the synthesis of a microporous Europium-based MOF. researchgate.net This material exhibits red luminescence and has potential applications in the luminescence sensing of nitrofuran antibiotics and gas adsorption. researchgate.net
These examples demonstrate the successful integration of Naphtho[1,2-c] nih.govrsc.orgacs.orgthiadiazole derivatives into highly ordered frameworks, paving the way for the development of advanced functional materials with tailored properties for a wide range of applications.
Future Research Directions and Outlook for Naphtho 1,2 C 1 2 3 Thiadiazole
Exploration of Novel Synthetic Pathways and Methodologies
The advancement of naphtho[1,2-c] nih.govnih.govrsc.orgthiadiazole-based materials is intrinsically linked to the development of efficient and versatile synthetic methods. Future research will likely focus on creating more cost-effective and scalable synthetic routes. One promising avenue is the direct borylation of the parent heterocycle, which has been shown to produce 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis nih.govnih.govrsc.orgthiadiazole, a ready-to-use precursor for donor-acceptor copolymers. rsc.org This approach streamlines the synthesis process, making these materials more accessible for broader applications.
Furthermore, the development of novel fused electron-withdrawing motifs, such as naphtho[1,2-c:5,6-c′]bis( nih.govnih.govrsc.orgthiadiazole) (iNT), highlights the importance of "fusion and isomerization strategies". rsc.org These strategies can lead to polymers with enhanced properties like higher extinction coefficients and stronger crystallinity, which are crucial for improving device performance. rsc.org The synthesis of new boron-based benzo[c] nih.govnih.govrsc.orgoxadiazoles and benzo[c] nih.govnih.govrsc.orgthiadiazoles also points towards the potential of molecular hybridization to create novel compounds with tailored functionalities. mdpi.com
Development of Advanced Naphtho[1,2-c]nih.govnih.govrsc.orgthiadiazole-Containing Molecular Systems and Architectures
The versatility of the naphtho[1,2-c] nih.govnih.govrsc.orgthiadiazole core allows for the construction of complex molecular systems with precisely controlled properties. A significant area of future research will involve the design and synthesis of novel donor-acceptor (D-A) conjugated polymers and small molecules. For instance, combining naphtho[1,2-c:5,6-c′]bis nih.govnih.govrsc.orgthiadiazole (NTz) with naphthalimide (Np) terminal units has been shown to create effective nonfullerene acceptors for organic solar cells. nih.govresearchgate.net
Unveiling New Structure-Property-Performance Correlations in Emerging Applications
A deep understanding of the relationship between molecular structure, material properties, and device performance is critical for the rational design of new materials. Future research will increasingly focus on elucidating these correlations for naphtho[1,2-c] nih.govnih.govrsc.orgthiadiazole derivatives in various applications. For example, systematic studies have shown that fusion and isomerization strategies in polymer donors can lead to higher extinction coefficients, larger ionization potentials, and stronger crystallinity, resulting in superior solar cell efficiency. rsc.org
Quantitative Structure-Property Relationship (QSPR) theory is a valuable tool for predicting the spectral properties of novel 1,2,5-thiadiazole (B1195012) derivatives, which can aid in the design of materials with specific characteristics. doi.org Investigations into the effect of substituents on the thiophene (B33073) unit in nonfullerene acceptors have revealed their significant influence on blend film properties and, consequently, the performance of organic solar cells. nih.gov Theoretical calculations have also been employed to understand the ambipolar transporting properties of certain naphtho[2,3-c] nih.govnih.govrsc.orgthiadiazole derivatives by showing similar reorganization energies for holes and electrons. rsc.org
Prospects for Tailored Optoelectronic and Electronic Devices
The unique properties of naphtho[1,2-c] nih.govnih.govrsc.orgthiadiazole-based materials make them highly promising for a range of optoelectronic and electronic devices. A major focus of future research will be the development of highly efficient organic solar cells (OSCs). The use of naphtho[1,2-c:5,6-c′]bis( nih.govnih.govrsc.orgthiadiazole)-based polymer donors has already resulted in OSCs with efficiencies greater than 19%. rsc.org Further improvements are expected through the design of novel nonfullerene acceptors and the optimization of donor-acceptor blend morphologies. nih.gov
Beyond solar cells, these materials are being explored for other applications. For instance, certain naphtho[2,3-c] nih.govnih.govrsc.orgthiadiazole derivatives exhibit both carrier transporting properties and high fluorescence quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.orgcapes.gov.br The development of novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer highlights the potential of these compounds in biomedical applications. rsc.org The inherent diradical character of benzo[1,2‐c;4,5‐cʹ]bis nih.govnih.govrsc.orgthiadiazole also makes it a promising building block for organic near-infrared (NIR) dyes. researchgate.net
| Compound Name | Abbreviation | Application/Property | Reference |
| Naphtho[1,2-c:5,6-c′]bis nih.govnih.govrsc.orgthiadiazole | NTz | Electron-deficient unit in nonfullerene acceptors for organic solar cells. | nih.govresearchgate.net |
| Naphtho[1,2-c:5,6-c′]bis( nih.govnih.govrsc.orgthiadiazole) | iNT | Fused electron-withdrawing motif for high-efficiency polymer donors in organic solar cells. | rsc.org |
| 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis nih.govnih.govrsc.orgthiadiazole | Precursor for the synthesis of donor-acceptor copolymers. | rsc.org | |
| Naphtho[2,3-c] nih.govnih.govrsc.orgthiadiazole | NTD | Carrier transporting and fluorescent material for organic light-emitting diodes. | rsc.orgcapes.gov.br |
| Benzo[1,2‐c;4,5‐cʹ]bis nih.govnih.govrsc.orgthiadiazole | BBT | Building block for near-infrared dyes with diradical character. | researchgate.net |
| 1,2,3-benzothiadiazole | iBT | Control polymer in organic solar cell studies. | rsc.org |
| Poly(3-hexylthiophene) | P3HT | Donor polymer in organic solar cells. | nih.govresearchgate.net |
| Naphthalimide | Np | Terminal unit in nonfullerene acceptors. | nih.gov |
| BTP-eC9 | Acceptor in organic solar cells. | rsc.org |
Q & A
Q. What are the established synthetic routes for naphtho[1,2-c][1,2,5]thiadiazole derivatives, and how do reaction conditions influence product distribution?
The synthesis of NT derivatives often involves cyclization reactions of naphthalene analogs with sulfur-nitrogen reagents like S₄N₄. For example, heating tetrahydronaphthalene with S₄N₄ at ~140°C yields a mixture of 3,4-dihydronaphtho[1,2-c]-1,2,5-thiadiazole (20:5:1 ratio with other byproducts). Temperature and solvent (e.g., xylene) critically influence selectivity. Higher temperatures favor dehydrogenation, while controlled heating with sulfur can aromatize intermediates .
Q. How does the electronic structure of NT contribute to its narrow bandgap in conjugated polymers?
NT's fused aromatic system with electron-deficient thiadiazole rings creates a strong electron-accepting unit, lowering the bandgap of donor-acceptor (D-A) polymers. Computational studies show that NT's planar structure enhances π-orbital overlap, facilitating charge delocalization. This design principle has achieved bandgaps as low as 1.4 eV in NT-based polymers, enabling broad light absorption .
Q. What characterization techniques are essential for confirming NT-based polymer structures and purity?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. X-ray crystallography and grazing-incidence wide-angle X-ray scattering (GIWAXS) reveal molecular packing and orientation (e.g., face-on vs. edge-on), which correlate with charge transport properties in devices .
Q. What factors determine the solubility of NT-containing polymers, and how can they be optimized?
Solubility is governed by side-chain engineering. Alkyl or alkoxy side chains (e.g., hexyl, octyl) enhance solubility in nonpolar solvents like chloroform or toluene. For example, replacing short alkyl chains (HD) with longer ones (OD) in NT-based polymers improves processability without compromising solid-state ordering .
Q. How do NT-based polymers perform in bulk heterojunction (BHJ) solar cells under different processing conditions?
NT polymers exhibit high tolerance to thick active layers (>200 nm) due to balanced charge mobility. Processing with nonhalogenated solvents (e.g., o-xylene) achieves power conversion efficiencies (PCEs) >10%, making them compatible with roll-to-roll manufacturing .
Advanced Questions
Q. How can side-chain engineering resolve contradictions in reported charge mobility values for NT polymers?
Discrepancies arise from variations in side-chain length and branching. For instance, extending side chains from HD to OD in TT-flanked NT polymers increased PCE from 3.99% to 5.21% by enhancing molecular stacking and reducing trap states. Systematic studies combining GIWAXS and space-charge-limited current (SCLC) measurements are recommended to correlate structure with mobility .
Q. What strategies mitigate batch-to-batch variability in NT polymer synthesis?
Reproducibility challenges stem from sensitive monomer purification and stoichiometric control. Using Pd-catalyzed Stille coupling with rigorously purified dibrominated NT monomers (e.g., 5,10-dibromo-NT) ensures consistent molecular weights and polydispersity. Post-polymerization end-capping with trimethyltin reagents can further reduce defects .
Q. How does polymorphism in NT crystals affect optoelectronic properties, and how can it be controlled?
NT derivatives exhibit polymorphism due to variable π-π stacking and hydrogen-bonding interactions. Computational modeling (DFT) paired with solvent vapor annealing can direct crystallization into phases with optimal charge transport. For example, a face-on orientation in NT812:PC71BM blends enhanced PCE by 3.41× compared to edge-on configurations .
Q. Why do fluorinated NT derivatives show conflicting trends in stability and efficiency across studies?
Fluorination lowers energy levels, improving open-circuit voltage (VOC) but may introduce morphological instability. Balancing fluorine content with alkyl side chains (e.g., in NT-Cl/F systems) mitigates phase separation while maintaining PCEs >12%. Accelerated aging tests under AM1.5G illumination are critical for evaluating long-term stability .
Q. Can NT-based polymers be adapted for non-photovoltaic applications, such as transistors or photodetectors?
Yes. Vinylene-flanked NT polymers achieve ambipolar charge transport with hole/electron mobilities >0.1 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs). For photodetectors, NT's narrow bandgap enables broadband response up to 1000 nm, with external quantum efficiencies (EQEs) exceeding 60% in optimized devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
